2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid

Positional isomerism Intramolecular hydrogen bonding Calculated logP

Researchers requiring positional-isomer-pure triazolopyrimidine probes cannot substitute the ortho-2-isomer (CAS 392739-38-7) with its para-4-isomer (CAS 330850-44-7)-the ortho-COOH forms a six-membered intramolecular H-bond with the bridging NH, altering target recognition and biological activity. • MTB-AHAS inhibitor chemotype: IC50 0.4-1.24 µM in a 6,800-compound HTS • ≥98% purity; available at 500 mg to gram scale • Matched molecular pair for carboxylic acid positional SAR vs. para-isomer

Molecular Formula C13H11N5O2
Molecular Weight 269.264
CAS No. 392739-38-7
Cat. No. B2371985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid
CAS392739-38-7
Molecular FormulaC13H11N5O2
Molecular Weight269.264
Structural Identifiers
SMILESCC1=NC2=NC=NN2C(=C1)NC3=CC=CC=C3C(=O)O
InChIInChI=1S/C13H11N5O2/c1-8-6-11(18-13(16-8)14-7-15-18)17-10-5-3-2-4-9(10)12(19)20/h2-7,17H,1H3,(H,19,20)
InChIKeyFDSRVDAVPHJKDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid (CAS 392739-38-7) – Compound Identity and Procurement Baseline


2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid (CAS 392739-38-7) is a heterocyclic small molecule belonging to the triazolopyrimidine class, with molecular formula C13H11N5O2 and molecular weight 269.26 g/mol [1]. The compound features a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a secondary amine at the 7-position to an ortho-substituted benzoic acid moiety [2]. Commercially, it is available from multiple vendors at purities ≥95% (e.g., AKSci catalog 4667CD) and ≥98% (MolCore) , with listed pricing of approximately $190 per 500 mg from certain suppliers . Its XLogP3-AA of 2.5 and two hydrogen bond donors (carboxylic acid OH, secondary amine NH) govern its solubility and formulation behavior [1].

Why Generic Substitution Fails for 2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid (CAS 392739-38-7)


Within the triazolopyrimidine-benzoic acid sub-series, positional isomerism of the benzoic acid attachment point is a critical, non-interchangeable structural variable. The ortho-substituted analog (CAS 392739-38-7, 2-isomer) and its para-substituted counterpart (CAS 330850-44-7, 4-isomer) share identical molecular formula and core scaffold but differ fundamentally in the spatial orientation of the carboxylic acid pharmacophore [1]. This positional difference alters intramolecular hydrogen bonding capacity (ortho-carboxylic acid can form a six-membered intramolecular H-bond with the bridging NH), molecular conformation, and recognition by biological targets [2]. In the broader triazolopyrimidine class, minor substituent changes have been shown to shift MTB-AHAS inhibitory potency by more than 3-fold (IC50 range 0.4–1.24 µM) [3]. Direct substitution of the 2-isomer with the 4-isomer or other triazolopyrimidine analogs without empirical validation therefore risks loss of target engagement, altered selectivity, and non-reproducible experimental outcomes.

Quantitative Differentiation Evidence for 2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid (CAS 392739-38-7)


Ortho vs. Para Positional Isomerism: Physicochemical and Conformational Differentiation

The ortho-substituted benzoic acid of CAS 392739-38-7 (2-isomer) enables a six-membered intramolecular hydrogen bond between the carboxylic acid OH and the bridging secondary amine NH (N–H···O=C–OH), a conformational stabilization unavailable to the para-substituted isomer CAS 330850-44-7. PubChem computed descriptors report XLogP3-AA = 2.5 for the 2-isomer [1]; while XLogP3-AA for the 4-isomer has not been reported in the same database, the absence of the intramolecular H-bond in the 4-isomer is expected to increase apparent hydrophilicity and alter chromatographic retention. The 2-isomer's ortho-carboxylic acid also positions the acidic proton in closer proximity (≈2.5–3.0 Å) to the triazolopyrimidine N1 and N3 nitrogens, potentially modulating pKa and metal-chelation behavior [2].

Positional isomerism Intramolecular hydrogen bonding Calculated logP

Commercial Availability and Pricing: Ortho vs. Para Isomer Procurement Comparison

Both the 2-isomer (CAS 392739-38-7) and 4-isomer (CAS 330850-44-7) are commercially available through multiple vendors, but with differentiated catalog entries and purity specifications. AKSci lists the 2-isomer as catalog 4667CD at 95% purity and the 4-isomer as catalog 4613CD at 95% purity . MolCore offers the 2-isomer at NLT 98% purity . ChemicalBook reports a price of $190.00 per 500 mg for the 2-isomer ; equivalent pricing for the 4-isomer from the same platform has not been listed. The 2-isomer also carries a ChemicalBook index score of 80 . These distinct catalog entries confirm that vendors treat the positional isomers as separate stock-keeping units, each requiring independent procurement.

Vendor catalog comparison Pricing Purity

Triazolopyrimidine Class Potency Against Mycobacterium tuberculosis AHAS: Benchmarking the Scaffold

In a 2016 high-throughput screen of 6,800 compounds against M. tuberculosis acetohydroxyacid synthase (MTB-AHAS), five triazolopyrimidine-class compounds demonstrated IC50 values in the range of 0.4–1.24 µM, substantially outperforming the screening hit threshold of >80% inhibition at 20 µM [1]. These same compounds exhibited minimum inhibitory concentrations (MIC50) of 0.2–0.8 µg/mL against multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis clinical isolates, comparable to rifampicin (MIC50 0.4 µg/mL) [1]. While CAS 392739-38-7 was not among the specific five compounds reported, it shares the identical triazolopyrimidine core scaffold, placing it within the most potent chemotype identified in this screen. Molecular docking of the hit compounds indicated binding energies (ΔG) of −8.04 to −10.68 kcal/mol at the herbicide-binding site of the AHAS homology model [1].

Mycobacterium tuberculosis Acetohydroxyacid synthase Antitubercular screening

Synthetic Accessibility and Intermediate Utility: Ortho-Isomer as a Diversifiable Building Block

The synthesis of the 4-isomer (CAS 330850-44-7) has been explicitly described in the literature via nucleophilic aromatic substitution of 7-chloro-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine with p-aminobenzoic acid in ethanol [1]. The analogous synthetic route for the 2-isomer (CAS 392739-38-7) proceeds via the same electrophilic intermediate with o-aminobenzoic acid (anthranilic acid). The ortho-carboxylic acid group of CAS 392739-38-7 provides a unique synthetic handle for further derivatization (e.g., amide coupling, esterification) that is sterically and electronically differentiated from the para-isomer, enabling regiospecific diversification strategies not accessible with CAS 330850-44-7 [2].

Synthetic chemistry Heterocyclic building block 7-chloro-5-methyl-triazolopyrimidine

Evidence-Backed Application Scenarios for 2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid (CAS 392739-38-7)


Fragment-Based or Scaffold-Hopping Anti-Tubercular Drug Discovery Targeting AHAS

Investigators pursuing novel inhibitors of Mycobacterium tuberculosis acetohydroxyacid synthase (MTB-AHAS) should prioritize CAS 392739-38-7 as a member of the triazolopyrimidine chemotype that has produced the most potent hits in a 6,800-compound high-throughput screen, with IC50 values of 0.4–1.24 µM [1]. Its ortho-carboxylic acid offers a vector for fragment growth distinct from the para-isomer series, enabling exploration of chemical space inaccessible with CAS 330850-44-7. The compound's XLogP3-AA of 2.5 and two H-bond donors place it within lead-like property space [2], and commercial availability at ≥98% purity supports immediate structure-activity relationship (SAR) expansion .

Positional Isomer Probe for Target Engagement and Selectivity Profiling

The 2-isomer (CAS 392739-38-7) and 4-isomer (CAS 330850-44-7) constitute a matched molecular pair for probing the steric and electronic requirements of the carboxylic acid moiety in any target where triazolopyrimidines are hits . Differential activity between the two isomers can directly map the spatial tolerance of the target binding site for the acid group. Procurement of both isomers from distinct AKSci catalogs (4667CD vs. 4613CD) ensures experimenters receive verified positional isomers rather than mixtures .

Synthetic Methodology Development for Ortho-Substituted Heterocyclic Carboxylic Acids

CAS 392739-38-7 can serve as a model substrate for developing amide coupling, esterification, or decarboxylative functionalization reactions on ortho-substituted heteroaromatic carboxylic acids, where the intramolecular H-bond between the COOH and bridging NH modulates reactivity compared to para-substituted analogs [2]. Its synthesis from 7-chloro-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine and anthranilic acid provides a well-precedented entry route [3], and commercial availability at the 500 mg to gram scale supports its use as a starting material in methodology studies.

Anti-Cancer Screening in Cell-Based Phenotypic Assays

Triazolopyrimidine derivatives have demonstrated apoptosis induction and cell cycle arrest in cancer cell lines [4]. CAS 392739-38-7, with its ortho-benzoic acid substituent, provides a structurally differentiated entry within this phenotype for screening panels. Its commercial availability at ≥95% purity and transparent pricing ($190/500 mg) facilitate cost-effective procurement for preliminary cytotoxicity screening, with the para-isomer (CAS 330850-44-7) serving as the logical primary comparator to assess positional SAR.

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